![molecular formula C7H9N3O B11921098 1H-Indazol-3-amine hydrate](/img/structure/B11921098.png)
1H-Indazol-3-amine hydrate
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Overview
Description
1H-Indazol-3-amine hydrate is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties . The compound’s structure consists of a bicyclic ring system made up of a pyrazole ring fused to a benzene ring, with an amine group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indazol-3-amine hydrate can be synthesized through various methods. One common approach involves the reaction of 2-fluorobenzaldehyde with hydrazine hydrate to form 2-fluorobenzylidenehydrazine, which is then cyclized to produce 1H-indazole . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation .
Industrial Production Methods: Industrial production of this compound often involves the use of high-yielding catalytic processes to ensure efficiency and scalability. For example, the Cu(OAc)2-catalyzed synthesis mentioned earlier is favored for its minimal byproduct formation and excellent yields .
Chemical Reactions Analysis
Types of Reactions: 1H-Indazol-3-amine hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amine group at the 3-position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of indazole oxides.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of substituted indazole derivatives with various functional groups.
Scientific Research Applications
Antitumor Activity
The antitumor properties of 1H-indazol-3-amine hydrate have been extensively studied, particularly through the synthesis of various derivatives that exhibit potent inhibitory effects against different cancer cell lines.
Case Studies and Findings
- Inhibitory Effects on Cancer Cell Lines : Research has demonstrated that certain derivatives of 1H-indazol-3-amine exhibit significant inhibitory activity against human cancer cell lines, including A549 (lung cancer), K562 (chronic myeloid leukemia), PC-3 (prostate cancer), and Hep-G2 (hepatoma) cells. For instance, a specific derivative showed an IC50 value of 5.15 µM against K562 cells while maintaining a higher IC50 value of 33.2 µM for normal HEK-293 cells, indicating selective cytotoxicity towards cancer cells .
- Mechanisms of Action : The mechanisms through which these compounds exert their effects often involve the modulation of apoptosis pathways. For example, treatment with certain derivatives has been shown to promote apoptosis in breast cancer cell lines by upregulating pro-apoptotic factors like cleaved caspase-3 and Bax, while downregulating anti-apoptotic factors such as Bcl-2 . This indicates that the compound can influence mitochondrial membrane potential and reactive oxygen species levels, leading to increased apoptosis.
Structural Modifications for Enhanced Activity
The structural framework of 1H-indazol-3-amine is critical for its biological activity. Modifications to this structure can significantly enhance its pharmacological properties.
Synthesis and Evaluation
- Designing New Derivatives : Researchers have synthesized various derivatives by altering substituents on the indazole scaffold. For example, derivatives with specific piperazine substitutions showed varied inhibitory activities across different cancer cell lines, suggesting that careful structural modifications can lead to improved efficacy .
- Lead Compounds for Drug Development : The most promising derivatives identified in studies have been proposed as lead compounds for further development into anti-cancer agents. These compounds not only inhibit tumor growth but also demonstrate low toxicity profiles in preliminary studies .
Broader Biological Applications
Beyond antitumor activity, this compound has potential applications in other areas of biomedical research.
Anti-inflammatory and Antibacterial Activities
Indazole derivatives are known for their anti-inflammatory and antibacterial properties. Research indicates that these compounds can inhibit inflammatory pathways and bacterial growth, making them candidates for treating infections and inflammatory diseases .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1H-Indazol-3-amine hydrate involves its interaction with specific molecular targets. For instance, it has been shown to bind effectively with the hinge region of tyrosine kinase, inhibiting its activity . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a promising anticancer agent .
Comparison with Similar Compounds
1H-Indazole: Shares the core indazole structure but lacks the amine group at the 3-position.
2H-Indazole: Another tautomeric form of indazole with different stability and reactivity.
3-Amino-1H-indazole-1-carboxamide: A derivative with additional functional groups that exhibit similar biological activities.
Uniqueness: 1H-Indazol-3-amine hydrate is unique due to its specific substitution pattern, which imparts distinct biological activities and reactivity compared to other indazole derivatives . Its ability to inhibit tyrosine kinase and other molecular targets makes it particularly valuable in medicinal chemistry .
Biological Activity
1H-Indazol-3-amine hydrate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly in cancer therapy and kinase inhibition. This article synthesizes current research findings, case studies, and data tables to provide an authoritative overview of its biological activity.
Chemical Structure and Properties
This compound possesses a unique indazole scaffold that is crucial for its biological interactions. The compound's structure allows it to engage effectively with various biological targets, particularly protein kinases involved in cancer progression.
Antitumor Activity
Recent studies have highlighted the potential of 1H-indazol-3-amine derivatives as effective antitumor agents. For instance, the compound has been shown to inhibit fibroblast growth factor receptor 1 (FGFR1), a critical target in cancer therapy.
- Case Study : A study evaluated several indazole derivatives, revealing that a specific derivative exhibited an IC50 value of 3.3 nM against FGFR1, indicating potent inhibitory activity . This study further demonstrated that modifications to the indazole scaffold could enhance the compound's pharmacological properties.
Table 1: Antitumor Activity of Indazole Derivatives
Compound | Target | IC50 (nM) | Activity Description |
---|---|---|---|
Indazole Derivative 9u | FGFR1 | 3.3 | Potent kinase inhibitor |
Indazole Derivative 2f | Various Cancer Cells | 0.88 - 785.8 | Modest anti-proliferative activity |
The mechanism by which 1H-indazol-3-amine exerts its antitumor effects involves the induction of apoptosis in cancer cells. For example, treatment with certain derivatives has been shown to increase apoptotic markers such as cleaved caspase-3 and Bax while decreasing anti-apoptotic proteins like Bcl-2 in breast cancer cell lines . This suggests a pro-apoptotic mechanism that could be exploited for therapeutic purposes.
Kinase Inhibition
The indazole scaffold is particularly effective as a hinge-binding fragment in various tyrosine kinase inhibitors. The binding affinity of these compounds can be significantly enhanced through structural modifications.
- Research Findings : A study indicated that the incorporation of piperazine moieties into the indazole structure improved solubility and bioavailability, thereby enhancing biological activity . Additionally, compounds targeting inappropriate IKK1 activity have shown promise in treating inflammatory disorders and cancers .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is essential for its development as a therapeutic agent. Studies have shown that modifications can lead to improved absorption and distribution characteristics.
Table 2: Pharmacokinetic Properties
Parameter | Value |
---|---|
Solubility | Improved with piperazine |
Bioavailability | Enhanced via modifications |
Toxicity | Variable; requires further study |
Properties
Molecular Formula |
C7H9N3O |
---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
1H-indazol-3-amine;hydrate |
InChI |
InChI=1S/C7H7N3.H2O/c8-7-5-3-1-2-4-6(5)9-10-7;/h1-4H,(H3,8,9,10);1H2 |
InChI Key |
OATWYZWMVSTRDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)N.O |
Origin of Product |
United States |
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